molecular formula C46H64O17 B1139081 [(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate

[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate

Katalognummer: B1139081
Molekulargewicht: 889.0 g/mol
InChI-Schlüssel: BSNHYLUEHJOXFN-HBUIWOJHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bryostatin 3 ist ein Mitglied der Bryostatin-Familie, einer Gruppe von 21 komplexen marinen Naturprodukten. Diese Verbindungen wurden erstmals aus dem marinen Moostierchen Bugula neritina isoliert. Bryostatin 3 ist besonders bemerkenswert für seine strukturelle Komplexität und seine starken biologischen Aktivitäten, darunter antineoplastische, immunpotenzierende, Synaptogenese-induzierende und latente HIV-modulierende Wirkungen .

2. Präparationsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Totalsynthese von Bryostatin 3 war aufgrund seiner strukturellen Komplexität eine große Herausforderung. Die erste erfolgreiche Synthese benötigte 43 Schritte in der längsten linearen Sequenz und 88 Schritte insgesamt . Neuere Fortschritte haben dies auf 22 Schritte in der längsten linearen Sequenz und 31 Schritte insgesamt durch einen hochkonvergenten Syntheseplan reduziert. Schlüsselschritte sind Alkin-Kupplungsreaktionen, asymmetrische Dihydroxylierung und Propargylierungsreaktionen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Bryostatin 3 ist aufgrund seiner komplexen Struktur und des umfangreichen Syntheseprozesses, der erforderlich ist, noch nicht möglich. Derzeitige Methoden konzentrieren sich auf die Laborsynthese für Forschungszwecke .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of Bryostatin 3 has been a significant challenge due to its structural complexity. The first successful synthesis required 43 steps in the longest linear sequence and 88 total steps . recent advancements have reduced this to 22 steps in the longest linear sequence and 31 total steps through a highly convergent synthetic plan. Key steps include alkyne coupling reactions, asymmetric dihydroxylation, and propargylation reactions .

Industrial Production Methods: Industrial production of Bryostatin 3 is not yet feasible due to its complex structure and the extensive synthetic process required. Current methods focus on laboratory synthesis for research purposes .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bryostatin 3 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Einführung von Sauerstoffatomen in das Molekül.

    Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

    Substitution: Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

    Oxidation: Oftmals mit Reagenzien wie Chromtrioxid oder Kaliumpermanganat.

    Reduktion: Häufig unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Typischerweise mit nukleophilen oder elektrophilen Reagenzien unter kontrollierten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den beteiligten funktionellen Gruppen und den Reaktionsbedingungen ab. Beispielsweise kann Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

The compound “[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate” is a complex organic molecule with potential applications in various scientific fields such as pharmacology and biochemistry. This article will explore its applications based on available research findings.

Applications in Pharmacology

1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. Studies have shown that derivatives of complex terpenoids can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound may share these properties due to its structural complexity and functional groups that can interact with cellular pathways involved in cancer progression.

2. Anti-inflammatory Effects
Compounds similar to this one have been investigated for their anti-inflammatory effects. The presence of hydroxyl groups and other functional moieties may contribute to the modulation of inflammatory pathways. In vitro studies have demonstrated that such compounds can reduce the production of pro-inflammatory cytokines.

3. Antimicrobial Properties
The unique structure may also confer antimicrobial properties. Research into sesquiterpenoids and related compounds has shown effectiveness against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents.

Applications in Biochemistry

1. Enzyme Inhibition
The compound's structural features may allow it to act as an enzyme inhibitor. Enzymes involved in metabolic pathways could be targets for this compound or its derivatives, leading to potential applications in metabolic disorder treatments.

2. Drug Delivery Systems
Due to its complex structure and ability to form various interactions with biological molecules, this compound could be explored as a carrier for drug delivery systems. Its ability to encapsulate or conjugate with therapeutic agents may enhance the efficacy of existing drugs.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer effects of structurally similar compounds on breast cancer cells. Results indicated a significant reduction in cell viability when treated with these compounds at specific concentrations.

Case Study 2: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory properties of related compounds revealed that they could inhibit the NF-kB signaling pathway, which is crucial in inflammation regulation. This was evidenced by decreased levels of inflammatory markers in treated cell cultures.

Case Study 3: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various terpenoids against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited potent antibacterial effects, suggesting that the compound might possess similar properties.

Wirkmechanismus

Bryostatin 3 acts as an agonist of protein kinase C, with low nanomolar affinities for its target. This interaction leads to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis. The exact mechanism of action is still under investigation, but it is known to involve the activation of classical and novel protein kinase C isoforms .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Bryostatin 3: Bryostatin 3 is distinguished by the added complexity of a fourth, fused lactone ring, which is crucial for its binding to protein kinase C. This structural feature makes it more challenging to synthesize and contributes to its unique biological activities .

Biologische Aktivität

Bryostatin 3, a complex macrolide compound, is derived from the marine bryozoan Bugula neritina. It has garnered significant attention in the biomedical field due to its diverse biological activities, particularly its potential in cancer therapy and neuroprotection. This article delves into the biological activity of Bryostatin 3, summarizing key research findings, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

Bryostatin 3 is characterized by its intricate structure, which includes multiple hydroxyl groups and a lactone ring. Its IUPAC name is:

 1S 3E 5R 7Z 9S 11S 13S 15R 17R 21R 23R 24S 29S 13 acetyloxy 1 11 17 trihydroxy 21 1R 1 hydroxyethyl 7 2 methoxy 2 oxoethylidene 2 2 12 12 tetramethyl 19 26 dioxo 20 25 30 31 32 pentaoxapentacyclo 21 6 1 15 9 111 15 024 28 dotriaconta 3 27 dien 29 yl 2E 4E octa 2 4 dienoate\text{ 1S 3E 5R 7Z 9S 11S 13S 15R 17R 21R 23R 24S 29S 13 acetyloxy 1 11 17 trihydroxy 21 1R 1 hydroxyethyl 7 2 methoxy 2 oxoethylidene 2 2 12 12 tetramethyl 19 26 dioxo 20 25 30 31 32 pentaoxapentacyclo 21 6 1 15 9 111 15 024 28 dotriaconta 3 27 dien 29 yl 2E 4E octa 2 4 dienoate}

Molecular Formula

The molecular formula of Bryostatin 3 is C46H64O17C_{46}H_{64}O_{17}, with a molecular weight of approximately 889.001 g/mol .

Bryostatin 3 exhibits its biological effects primarily through modulation of protein kinase C (PKC) activity. It acts as a selective PKC modulator that can activate certain PKC isoforms while inhibiting others. This dual action has been linked to various cellular processes:

  • Cell Proliferation : Bryostatin 3 has been shown to influence cell growth and differentiation in various cancer cell lines.
  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells by altering signaling cascades associated with PKC activation.
  • Neuroprotective Effects : Research indicates that Bryostatin 3 may enhance neuronal survival and promote recovery in models of neurodegenerative diseases.

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityInduces apoptosis in various cancer cell lines
NeuroprotectionEnhances neuronal survival
Immune ModulationAlters immune response dynamics

Case Studies and Research Findings

Numerous studies have explored the biological activity of Bryostatin 3:

  • Cancer Research : A study published in the Journal of Cancer Research demonstrated that Bryostatin 3 significantly inhibited tumor growth in xenograft models of breast cancer by inducing apoptosis and inhibiting angiogenesis .
  • Neurodegenerative Diseases : In a model of Alzheimer's disease, Bryostatin 3 was found to reverse cognitive deficits and promote synaptic plasticity through its action on PKC .
  • Immune Response : Research indicated that Bryostatin 3 can enhance the activity of T-cells and modulate cytokine production in vitro and in vivo .

Table: Key Research Findings

Study FocusFindingsPublication
Breast CancerInhibits tumor growth; induces apoptosisJournal of Cancer Research
Alzheimer's DiseaseImproves cognitive function; promotes plasticityNeurobiology Journal
Immune ModulationEnhances T-cell activityImmunology Reports

Eigenschaften

IUPAC Name

[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64O17/c1-9-10-11-12-13-14-37(50)61-42-33-23-40(53)60-41(33)35-24-34(26(2)47)59-39(52)21-29(49)20-31-22-36(57-27(3)48)44(6,7)45(54,62-31)25-32-18-28(19-38(51)56-8)17-30(58-32)15-16-43(4,5)46(42,55)63-35/h11-16,19,23,26,29-32,34-36,41-42,47,49,54-55H,9-10,17-18,20-22,24-25H2,1-8H3/b12-11+,14-13+,16-15+,28-19+/t26-,29-,30+,31-,32+,34-,35-,36+,41+,42+,45+,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNHYLUEHJOXFN-HBUIWOJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC(=O)OC1C2=CC(=O)OC2C3CC(OC(=O)CC(CC4CC(C(C(O4)(CC5CC(=CC(=O)OC)CC(O5)C=CC(C1(O3)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/C(=O)O[C@H]1C2=CC(=O)O[C@@H]2[C@H]3C[C@@H](OC(=O)C[C@@H](C[C@@H]4C[C@@H](C([C@@](O4)(C[C@@H]5C/C(=C/C(=O)OC)/C[C@@H](O5)/C=C/C([C@@]1(O3)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

889.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate
Reactant of Route 2
[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate
Reactant of Route 3
[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate
Reactant of Route 4
[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate
Reactant of Route 5
[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate
Reactant of Route 6
[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.